molecular formula C14H15ClN2O2S2 B4083203 1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B4083203
M. Wt: 342.9 g/mol
InChI Key: JKCQZOMLVXRUMF-UHFFFAOYSA-N
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Description

Research into thieno[3,4-d]imidazole derivatives and related compounds has been driven by their interesting chemical properties and potential applications. These compounds often exhibit significant biological activity, making them subjects of synthesis and structural analysis efforts. The focus is on understanding their molecular structure, synthesis methods, chemical reactions, and physical and chemical properties to explore their applications in various fields.

Synthesis Analysis

The synthesis of related compounds often involves regioselective reactions, solid support under microwave irradiation, and reactions with various alkylating agents. For instance, the regioselective allylation of imidazole derivatives can yield various allylated products depending on the reaction conditions and catalysts used. Microwave-assisted synthesis is noted for its efficiency and selectivity in preparing imidazole derivatives (Aouad, Rezki, & El Ahsry, 2008).

Molecular Structure Analysis

The molecular structure of imidazole and thiazole derivatives has been extensively studied using techniques such as X-ray crystallography. These analyses reveal the planarity of the imidazole ring and its perpendicular orientation to adjacent phenyl rings, contributing to the compound's overall structural stability and potential interactions (Sharma et al., 2017).

Chemical Reactions and Properties

Imidazole and thiazole derivatives engage in various chemical reactions, including N-alkylation and complexation with metals, which can significantly alter their electronic and structural properties. For example, aggregation-induced emission (AIE) can be achieved through strategic modifications like N-alkylation combined with metal complexation, demonstrating the versatility of these compounds in chemical reactions (Liu et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of imidazole and thiazole derivatives, are influenced by their molecular structure. Modifications to the molecule, such as N-alkylation, can improve solubility and thermal stability, expanding their utility in various applications. The planarity of these molecules and the presence of substituents affect their stacking and self-assembly behavior, which is crucial for their physical properties (Peng et al., 2014).

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential areas of future research, such as new synthetic methods, applications, or modifications to the compound .

properties

IUPAC Name

3-(4-chlorophenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S2/c1-2-7-16-12-8-21(18,19)9-13(12)17(14(16)20)11-5-3-10(15)4-6-11/h2-6,12-13H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQZOMLVXRUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Reactant of Route 2
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Reactant of Route 3
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Reactant of Route 5
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

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